Cas no 896298-59-2 (8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a structurally complex purine derivative with potential applications in medicinal chemistry and biochemical research. Its imidazopurine core, substituted with chlorophenyl, methoxyethyl, and phenyl groups, suggests utility as a scaffold for developing bioactive compounds. The presence of a 4-chlorophenyl moiety may enhance lipophilicity and receptor binding affinity, while the methoxyethyl group could improve solubility and pharmacokinetic properties. This compound may serve as an intermediate in synthesizing targeted inhibitors or modulators, particularly in purine-related pathways. Its well-defined structure allows for precise modifications, making it valuable for structure-activity relationship studies in drug discovery.
8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione structure
896298-59-2 structure
Product Name:8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
CAS No:896298-59-2
MF:C23H20ClN5O3
MW:449.889603614807
CID:5479079
Update Time:2025-05-21

8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 6-(4-chlorophenyl)-2-(2-methoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
    • 8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
    • Inchi: 1S/C23H20ClN5O3/c1-26-20-19(21(30)27(23(26)31)12-13-32-2)28-14-18(15-6-4-3-5-7-15)29(22(28)25-20)17-10-8-16(24)9-11-17/h3-11,14H,12-13H2,1-2H3
    • InChI Key: XDYAEQJOICNKKJ-UHFFFAOYSA-N
    • SMILES: ClC1C([H])=C([H])C(=C([H])C=1[H])N1C(C2C([H])=C([H])C([H])=C([H])C=2[H])=C([H])N2C1=NC1=C2C(N(C([H])([H])C([H])([H])OC([H])([H])[H])C(N1C([H])([H])[H])=O)=O

8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>

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Additional information on 8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione

8-(4-Chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione: A Comprehensive Overview

The compound with CAS No 896298-59-2, known as 8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of imidazopyridines and exhibits a complex structure that combines multiple functional groups. The molecule's structure includes a purine ring system fused with an imidazole moiety and additional substituents such as a 4-chlorophenyl group and a methoxyethyl chain. These features contribute to its unique chemical properties and biological activity.

Recent studies have highlighted the importance of this compound in the development of novel therapeutic agents. Researchers have focused on its ability to modulate specific cellular pathways and its potential as an anticancer agent. The imidazo[1,2-g]purine core of the molecule has been shown to interact with various protein targets, making it a promising candidate for drug design. Furthermore, the presence of the methoxyethyl group enhances the compound's solubility and bioavailability, which are critical factors for its pharmacokinetic profile.

The synthesis of 8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves a multi-step process that requires precise control over reaction conditions. Key steps include the formation of the purine ring system through condensation reactions and subsequent functionalization to introduce the desired substituents. The use of advanced synthetic techniques such as microwave-assisted synthesis has enabled researchers to optimize the yield and purity of this compound.

In terms of biological activity, this compound has demonstrated potent inhibitory effects against several enzymes associated with cancer progression. For instance, studies have shown that it can effectively inhibit cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. This property makes it a strong candidate for anti-cancer drug development. Additionally, its ability to modulate other signaling pathways such as the PI3K/AKT/mTOR pathway further underscores its potential in oncology.

One of the most recent breakthroughs involving this compound is its application in targeted therapy. Researchers have explored its ability to selectively bind to certain receptors expressed on cancer cells while sparing healthy tissues. This selectivity reduces off-target effects and enhances therapeutic efficacy. Moreover, preclinical studies have revealed that this compound exhibits synergistic effects when combined with other anti-cancer agents such as taxanes or platinum-based drugs.

The structural versatility of 8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H,2H,3H

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